molecular formula C12H18IN3O B10961208 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10961208
M. Wt: 347.20 g/mol
InChI Key: YATPBICDQZFLEF-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an iodine atom, a pyrazole ring, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methylcyclohexylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction, particularly at the pyrazole ring or the cyclohexyl group.

    Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction could introduce an aryl group.

Scientific Research Applications

4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound could inhibit or activate enzymes or receptors, leading to changes in cellular processes.

    Modulation of Signaling Pathways: It may influence signaling pathways by interacting with key proteins or nucleic acids.

    Chemical Reactivity: The compound’s reactivity could lead to modifications of biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    4-chloro-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Substitution of iodine with chlorine could result in different reactivity and biological effects.

    1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Absence of the halogen atom might reduce its utility in cross-coupling reactions.

Uniqueness

The presence of the iodine atom in 4-iodo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-3-carboxamide makes it particularly useful for cross-coupling reactions, allowing for the introduction of various functional groups. Additionally, the combination of the pyrazole ring and the cyclohexyl group may confer unique biological activities, making it a valuable compound for research in multiple fields.

Properties

Molecular Formula

C12H18IN3O

Molecular Weight

347.20 g/mol

IUPAC Name

4-iodo-1-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H18IN3O/c1-8-3-5-9(6-4-8)14-12(17)11-10(13)7-16(2)15-11/h7-9H,3-6H2,1-2H3,(H,14,17)

InChI Key

YATPBICDQZFLEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C=C2I)C

Origin of Product

United States

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